4,4'-((4-Bromophenyl)azanediyl)dibenzaldehyde
Overview
Description
4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde is an organic compound with the molecular formula C20H14BrNO2 and a molecular weight of 380.24 g/mol . This compound is characterized by the presence of a bromophenyl group and two benzaldehyde groups connected via an azanediyl linkage. It is typically found as a white to light yellow solid and is soluble in organic solvents such as ether and chloroform .
Preparation Methods
The synthesis of 4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde typically involves organic synthesis techniques. One common method includes the reaction of 4-bromophenylamine with benzaldehyde under specific conditions to form the desired product . The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the reactants and products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form Schiff bases with amines, which can then participate in further chemical reactions . The bromophenyl group can undergo substitution reactions, leading to the formation of new compounds with different properties . These interactions enable the compound to be used in the synthesis of a wide range of molecules with diverse applications .
Comparison with Similar Compounds
4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde can be compared with similar compounds such as:
4,4’-((4-Chlorophenyl)azanediyl)dibenzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4,4’-((4-Methylphenyl)azanediyl)dibenzaldehyde: Contains a methyl group instead of a halogen, which can affect its chemical behavior and applications.
4,4’-((4-Nitrophenyl)azanediyl)dibenzaldehyde:
These comparisons highlight the uniqueness of 4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde in terms of its chemical structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(N-(4-bromophenyl)-4-formylanilino)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO2/c21-17-5-11-20(12-6-17)22(18-7-1-15(13-23)2-8-18)19-9-3-16(14-24)4-10-19/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEUNAHKFOPYQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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